

O,S-Dimethyl Dithiocarbonate as a Carbonylating Agent: Application Notes and Protocols

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Compound of Interest

Compound Name: *Carbonodithioic acid, O,S-dimethyl ester*

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Introduction

O,S-dimethyl dithiocarbonate and its isomer, S,S-dimethyl dithiocarbonate, are effective and versatile carbonylating agents.[1] They serve as safer, manageable alternatives to highly toxic reagents like phosgene for introducing a carbonyl group into various organic molecules.[2] These reagents have found significant application in the synthesis of a wide range of compounds, including ureas, thiocarbamates, and ketones, which are important structural motifs in many pharmaceutical agents and other bioactive molecules.[2][3] This document provides detailed application notes and protocols for the use of O,S-dimethyl dithiocarbonate and its isomer as carbonylating agents in organic synthesis.

Key Applications

The primary applications of dimethyl dithiocarbonates as carbonylating agents include:

- **Synthesis of Ureas:** Both symmetrical and unsymmetrical ureas can be synthesized by reacting dimethyl dithiocarbonates with primary and secondary amines. This method is particularly valuable as it avoids the direct handling of phosgene.[4][5]

- Synthesis of Thiocarbamates: These reagents can be used to produce S-methyl N-alkylthiocarbamates through their reaction with primary aliphatic amines. These thiocarbamates are stable intermediates that can be further elaborated.[2]
- Synthesis of Ketones: S,S-dimethyl dithiocarbonate can act as a carbonyl dication synthon, enabling the synthesis of ketones through sequential coupling reactions with organometallic reagents like Grignard reagents.[3]

Data Presentation

Table 1: Synthesis of Ureas using S,S-Dimethyl Dithiocarbonate

Entry	Amine	Product	Yield (%)	Reference
1	Aniline	N,N'-Diphenylurea	95	[2]
2	p-Toluidine	N,N'-Di-p-tolylurea	96	[2]
3	p-Anisidine	N,N'-Bis(4-methoxyphenyl)urea	98	[2]
4	p-Chloroaniline	N,N'-Bis(4-chlorophenyl)urea	97	[2]
5	Methylamine (aq. solution)	N,N'-Dimethylurea	93	[6]

Table 2: Synthesis of S-Methyl N-Alkylthiocarbamates

Entry	Amine	Product	Yield (%)	Reference
1	n-Butylamine	S-Methyl N-n-butylthiocarbamate	>95	[2]
2	Cyclohexylamine	S-Methyl N-cyclohexylthiocarbamate	>95	[2]
3	Benzylamine	S-Methyl N-benzylthiocarbamate	>95	[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Symmetrical N,N'-Dialkylureas

This protocol describes the direct synthesis of symmetrical ureas from primary amines and S,S-dimethyl dithiocarbonate in an aqueous medium.

Materials:

- S,S-Dimethyl dithiocarbonate (DMDTC)
- Primary aliphatic amine
- Water
- Nitrogen gas supply
- Reaction flask with a condenser and magnetic stirrer
- Heating mantle

Procedure:

- To a reaction flask, add the primary aliphatic amine and water.

- Begin stirring the solution and purge the flask with nitrogen.
- Add S,S-dimethyl dithiocarbonate to the amine solution with a molar ratio of DMDTC to amine of 1:2.
- Heat the reaction mixture to 60 °C under a nitrogen atmosphere.
- Maintain the temperature and stirring for the appropriate reaction time (typically a few hours, monitor by TLC or GC).
- Upon completion, cool the reaction mixture to room temperature.
- The solid urea product often precipitates from the solution and can be collected by filtration.
- Wash the collected solid with cold water and dry under vacuum to obtain the pure symmetrical urea.

Protocol 2: Two-Step Synthesis of Unsymmetrical Ureas via S-Methyl N-Alkylthiocarbamate Intermediate

This protocol outlines the synthesis of unsymmetrical ureas, which involves the formation of an S-methyl N-alkylthiocarbamate intermediate followed by its reaction with a different amine.

Step A: Synthesis of S-Methyl N-Alkylthiocarbamate

- In a reaction flask, dissolve the primary aliphatic amine in water at room temperature (20-25 °C).
- Add S,S-dimethyl dithiocarbonate to the amine solution. The molar ratio of DMDTC to amine should be between 1:1.2 and 1:2.
- Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
- The S-methyl N-alkylthiocarbamate intermediate is formed with high selectivity and can often be used in the next step without further purification.

Step B: Synthesis of Unsymmetrical Urea

- To the reaction mixture containing the S-methyl N-alkylthiocarbamate, add the second amine (this can be a primary or secondary amine).
- Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress.
- Once the reaction is complete, cool the mixture and isolate the unsymmetrical urea product, which may precipitate or require extraction.
- Purify the product by recrystallization or column chromatography if necessary.

Protocol 3: Synthesis of N,N-Dimethyl-N'-Arylureas

This multi-step procedure uses S,S-dimethyl dithiocarbonate as a phosgene substitute for the synthesis of N,N-dimethyl-N'-arylureas.[2]

Step 1: Formation of S-Methyl N,N-Dimethylthiocarbamate

- React S,S-dimethyl dithiocarbonate with dimethylamine to produce S-methyl N,N-dimethylthiocarbamate.

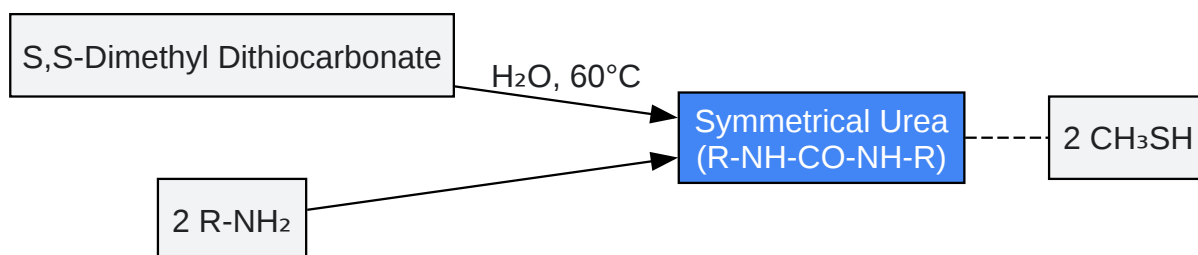
Step 2: Halogenation to form N,N-Dimethylcarbamoyl Halide

- The S-methyl N,N-dimethylthiocarbamate is then halogenated using a suitable halogenating agent (e.g., chlorine, bromine, methanesulfonyl chloride) to generate the corresponding N,N-dimethylcarbamoyl chloride or bromide in situ.

Step 3: Reaction with Primary Arylamine

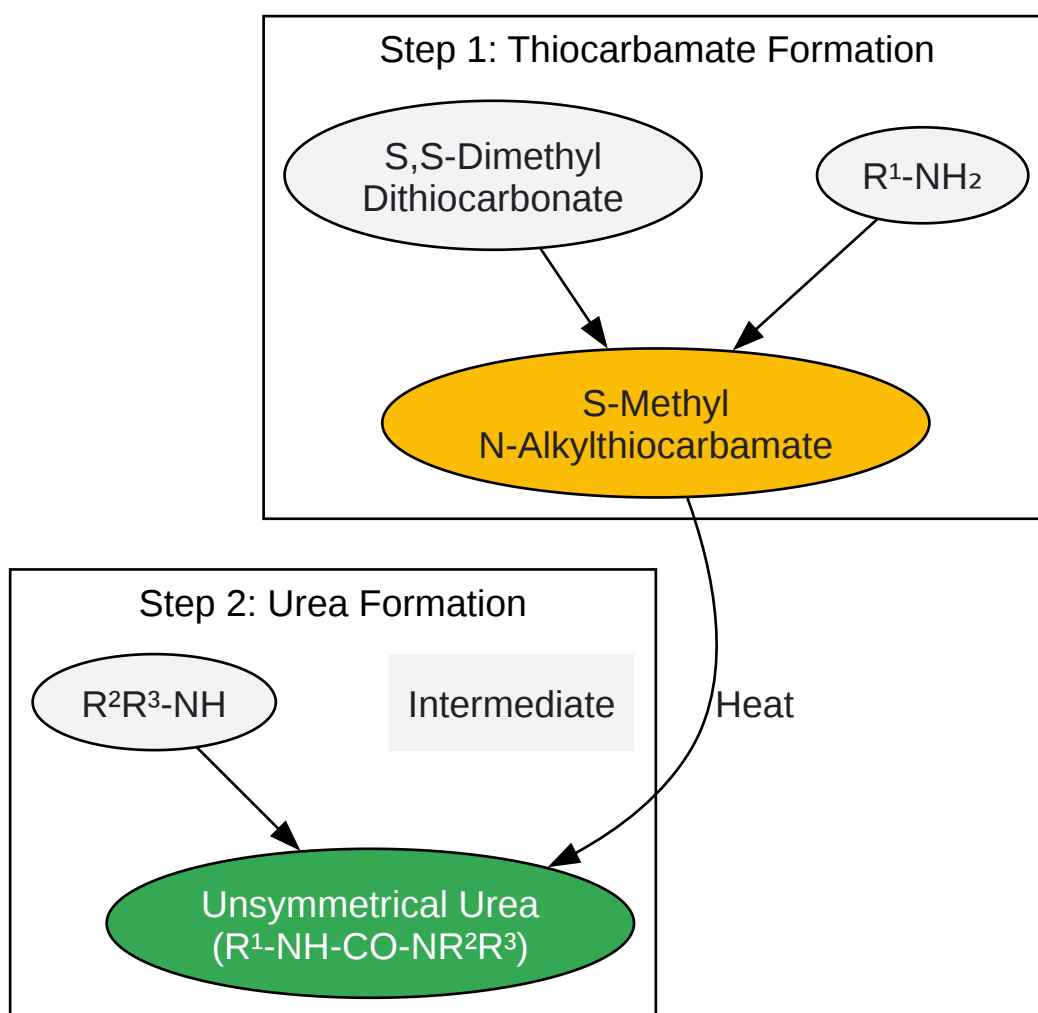
- The in situ generated N,N-dimethylcarbamoyl halide is then reacted with a primary arylamine to yield the final N,N-dimethyl-N'-arylurea. High yields (85-98%) have been reported for this process.[2]

Visualizations



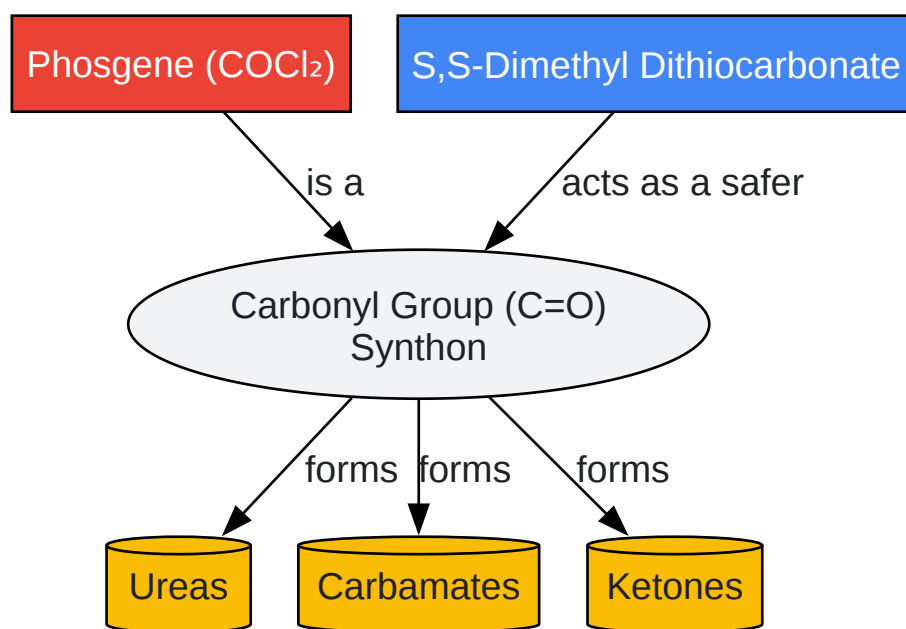
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Caption: Synthesis of Symmetrical Ureas.



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Caption: Workflow for Unsymmetrical Urea Synthesis.



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Caption: Role as a Phosgene Substitute.

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